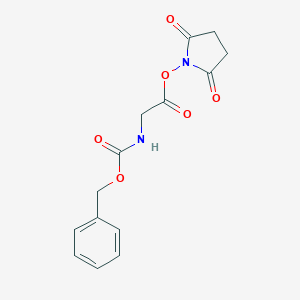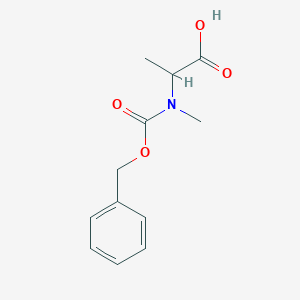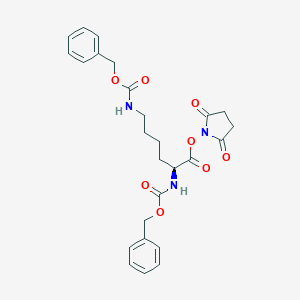
Z-Gly-OSu
概述
描述
Z-Gly-OSu is a chemical compound with the molecular formula C15H16N2O6. It is known for its role in various chemical reactions and applications in scientific research. This compound is often used in the synthesis of peptides and other organic molecules due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-OSu typically involves the reaction of N-hydroxysuccinimide (NHS) with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and reagent concentrations, to optimize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Z-Gly-OSu undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the benzyloxycarbonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
科学研究应用
Z-Gly-OSu has several applications in scientific research:
Peptide Synthesis: It is used as a coupling reagent in the synthesis of peptides, facilitating the formation of peptide bonds.
Organic Synthesis: The compound is employed in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Bioconjugation: It is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
作用机制
The mechanism of action of Z-Gly-OSu involves the activation of carboxylic acids to form reactive intermediates that can readily react with nucleophiles. The compound acts as an acylating agent, facilitating the formation of amide or ester bonds. The molecular targets include amino groups in peptides and proteins, leading to the formation of stable amide linkages .
相似化合物的比较
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 2-(((tert-butoxycarbonyl)amino)oxy)acetate
- 2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- 2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate
Uniqueness
Z-Gly-OSu is unique due to its specific reactivity and stability, making it an ideal reagent for peptide synthesis and bioconjugation. Its ability to form stable amide bonds with high efficiency sets it apart from other similar compounds .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c17-11-6-7-12(18)16(11)22-13(19)8-15-14(20)21-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWXNZWFZXKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183185 | |
| Record name | Succinimido (((benzyloxy)carbonyl)amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-60-7 | |
| Record name | Glycine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinimido (((benzyloxy)carbonyl)amino)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Succinimido (((benzyloxy)carbonyl)amino)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimido [[(benzyloxy)carbonyl]amino]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.900 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Q1: What is the primary function of Z-Gly-OSu in the synthesis of nanomaterials, as described in the research?
A1: this compound acts as a bifunctional linker, facilitating the attachment of biomolecules to carbon nanotubes (CNTs). [, ] This modification is crucial for creating stable nanohybrids.
Q2: How does this compound contribute to the synthesis of CNT-based platinum nanoparticle (PtNP) nanohybrids?
A2: The research demonstrates that this compound modifies CNTs to become soluble in toluene. [] This allows for the subsequent attachment of Hemoglobin (HGB) to the CNTs, forming CNT-HGB nanofibers. These nanofibers then act as templates for binding PtCl62- ions due to electrostatic interactions with the HGB. Finally, chemical reduction leads to the formation of CNT-PtNP nanohybrids with well-dispersed PtNPs on the CNTs. []
Q3: Are there other examples of this compound being used to create functional nanomaterials?
A3: Yes, the research highlights the use of this compound to attach the protein Ferritin (Fr) to CNTs. [] This allows for the biomimetic synthesis of FePt nanoparticles within the ferritin shell, creating CNT-FePt nanohybrids. These nanohybrids exhibit interesting properties like water solubility, ferromagnetism, and electrocatalytic activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














